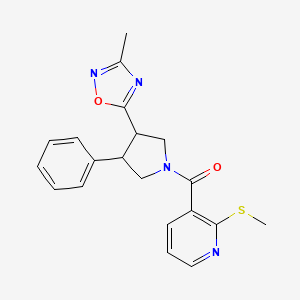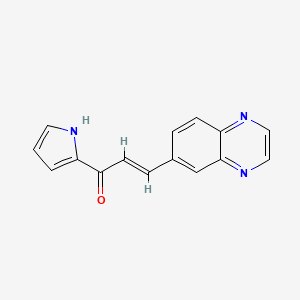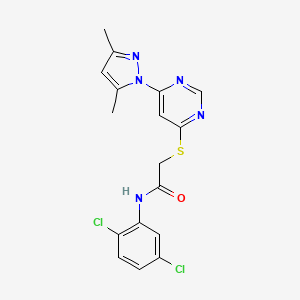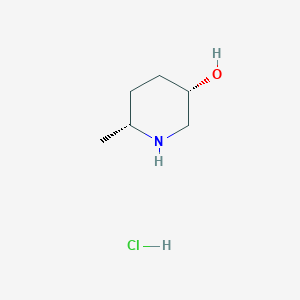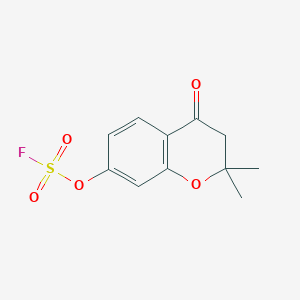
7-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene is a synthetic organic compound belonging to the chromene family Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene typically involves the introduction of the fluorosulfonyloxy group onto a chromene scaffold. One common method involves the reaction of 7-hydroxy-2,2-dimethyl-4-oxo-3H-chromene with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), base (pyridine), solvent (dichloromethane).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvent (water, acetic acid).
Major Products Formed:
- Substituted derivatives with various functional groups.
- Alcohol derivatives from reduction reactions.
- Sulfonic acid derivatives from oxidation reactions.
Scientific Research Applications
7-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorosulfonyloxy group can enhance the compound’s ability to form covalent bonds with target molecules, thereby increasing its potency and specificity.
Comparison with Similar Compounds
- 7-Hydroxy-2,2-dimethyl-4-oxo-3H-chromene
- 7-Methoxy-2,2-dimethyl-4-oxo-3H-chromene
- 7-Chlorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene
Comparison:
7-Hydroxy-2,2-dimethyl-4-oxo-3H-chromene:
7-Methoxy-2,2-dimethyl-4-oxo-3H-chromene: Contains a methoxy group instead of a fluorosulfonyloxy group, leading to variations in chemical properties and biological activity.
7-Chlorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene: Similar to the fluorosulfonyloxy derivative but with different electronic and steric effects due to the presence of chlorine.
The unique presence of the fluorosulfonyloxy group in 7-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5S/c1-11(2)6-9(13)8-4-3-7(5-10(8)16-11)17-18(12,14)15/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGMUZFVJFDCIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
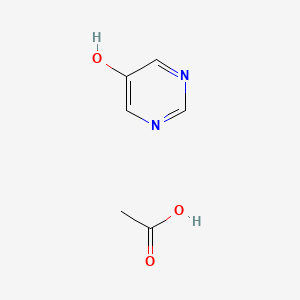
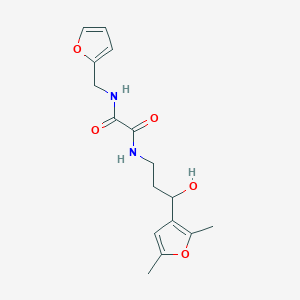
![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)
![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)
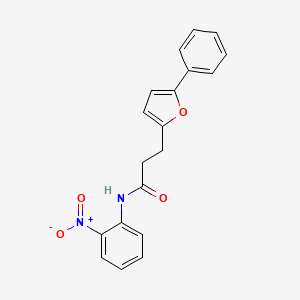
![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)

